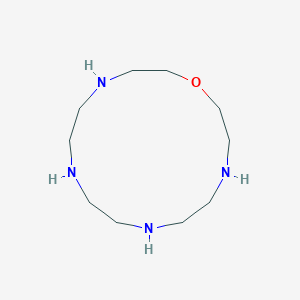

1-Oxa-4,7,10,13-tetraazacyclopentadecane

Description

Properties

CAS No. |

40826-34-4 |

|---|---|

Molecular Formula |

C10H24N4O |

Molecular Weight |

216.32 g/mol |

IUPAC Name |

1-oxa-4,7,10,13-tetrazacyclopentadecane |

InChI |

InChI=1S/C10H24N4O/c1-2-12-4-6-14-8-10-15-9-7-13-5-3-11-1/h11-14H,1-10H2 |

InChI Key |

PBMRYHIUXYUSGB-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCNCCOCCNCCN1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Oxa 4,7,10,13 Tetraazacyclopentadecane and Its Derivatives

Direct Synthesis Routes and Reaction Conditions

The synthesis of oxa-aza macrocycles like 1-Oxa-4,7,10,13-tetraazacyclopentadecane is predominantly achieved through cyclization reactions of linear precursors. A highly effective and widely adopted method for the synthesis of polyaza and mixed-donor macrocycles is the Richman-Atkins synthesis. researchgate.netsquarespace.comnih.gov This approach typically involves the reaction of a tosyl-protected polyamine with a di-electrophile, such as a diol or its activated derivative, under high-dilution conditions to favor intramolecular cyclization over polymerization.

A plausible synthetic route for this compound, based on the Richman-Atkins methodology, would involve the cyclization of a linear tetraamine (B13775644) precursor with a diether or a related dielectrophile. The use of protecting groups, most commonly the tosyl group, on the nitrogen atoms is crucial to prevent side reactions and to activate the terminal amino groups for the cyclization reaction.

The general reaction conditions for such a cyclization would involve a polar aprotic solvent like dimethylformamide (DMF) and a base, such as cesium carbonate, to facilitate the nucleophilic substitution. The reaction is typically carried out at an elevated temperature to promote the reaction rate. The subsequent deprotection of the tosyl groups is often achieved using strong acidic conditions, for instance, with HBr in acetic acid or with sodium in liquid ammonia, to yield the final macrocycle.

Table 1: Proposed Reaction Conditions for the Synthesis of this compound via Richman-Atkins Cyclization

| Parameter | Condition |

| Precursors | N,N',N'',N'''-Tetra-p-tosyl-1,2-ethanediamine and bis(2-chloroethyl) ether |

| Solvent | Dimethylformamide (DMF) |

| Base | Cesium Carbonate (Cs₂CO₃) |

| Temperature | 80-120 °C |

| Deprotection | HBr in Acetic Acid or Sodium in liquid Ammonia |

Derivatization Strategies and Functional Group Incorporation

The versatility of this compound lies in its potential for derivatization, which allows for the fine-tuning of its properties for specific applications. The secondary amine groups of the macrocyclic ring serve as reactive sites for the introduction of various functional groups.

Synthesis of N-Substituted and Carbon-Branched Analogues

N-substitution of the macrocyclic ring is a common strategy to modify its coordination properties and solubility. This can be achieved through standard alkylation reactions, where the secondary amines are reacted with alkyl halides or other electrophiles. The degree of substitution can be controlled by the stoichiometry of the reactants. For instance, the reaction of the macrocycle with an excess of an alkyl halide in the presence of a base will lead to the tetra-N-substituted derivative.

Carbon-branched analogues, where substituents are introduced on the carbon backbone of the macrocycle, are typically synthesized by using appropriately substituted precursors in the initial cyclization reaction. This approach allows for the incorporation of a wide range of functional groups at specific positions on the macrocyclic ring.

Integration of Pendant Arms for Enhanced Coordination

The introduction of pendant arms containing additional donor atoms is a powerful strategy to enhance the coordination ability and selectivity of the macrocycle for specific metal ions. researchgate.netrsc.org These pendant arms can be introduced by N-alkylation of the macrocyclic ring with reagents containing the desired functional groups, such as carboxylates, phosphonates, or additional amino groups. mdpi.comresearchgate.net

For example, the reaction of this compound with bromoacetic acid or its esters in the presence of a base would lead to the formation of derivatives with acetate (B1210297) pendant arms. These carboxylate groups can act as additional coordination sites, leading to the formation of more stable metal complexes.

Table 2: Examples of Reagents for Pendant Arm Incorporation

| Reagent | Functional Group Introduced |

| Bromoacetic acid | Carboxymethyl |

| 2-Chloroethylamine | Aminoethyl |

| Diethyl (2-bromoethyl)phosphonate | Phosphonoethyl |

| 2-(Bromomethyl)pyridine | Picolyl |

Comparative Synthetic Approaches for Analogous Macrocyclic Systems

The synthesis of this compound can be contextualized by comparing it with the synthetic methodologies for other analogous macrocyclic systems. For instance, the synthesis of all-nitrogen macrocycles, such as cyclen (1,4,7,10-tetraazacyclododecane), often employs similar cyclization strategies, like the Richman-Atkins method or metal-templated syntheses. nih.govjlu.edu.cnnih.gov

Macrocycles containing other heteroatoms, such as sulfur, in place of the oxygen atom, are also synthesized using analogous routes. For example, thia-aza macrocycles can be prepared by the reaction of a polyamine with a sulfur-containing dielectrophile. The choice of the heteroatom can significantly influence the coordination properties of the resulting macrocycle.

Another important class of related macrocycles are the crown ethers, which contain only oxygen as heteroatoms. nih.govresearchgate.netiipseries.orgrsc.org Their synthesis typically involves the Williamson ether synthesis, where a diol is reacted with a dihalide in the presence of a base. The comparison of these different synthetic approaches highlights the modularity and adaptability of macrocyclic synthesis, allowing for the creation of a wide range of host molecules with tailored properties.

Table 3: Comparison of Synthetic Approaches for Analogous Macrocycles

| Macrocycle Type | Key Synthetic Strategy | Precursors |

| Oxa-Aza Macrocycles | Richman-Atkins Synthesis | Tosyl-protected polyamine, Diether/Diol derivative |

| All-Aza Macrocycles (e.g., Cyclen) | Richman-Atkins, Metal-Template Synthesis | Tosyl-protected polyamine, Dihalide |

| Thia-Aza Macrocycles | Analogous to Oxa-Aza Synthesis | Tosyl-protected polyamine, Thioether-dihalide |

| Crown Ethers | Williamson Ether Synthesis | Diol, Dihalide |

Coordination Chemistry of 1 Oxa 4,7,10,13 Tetraazacyclopentadecane

Ligand Acid-Base Properties and Protonation Equilibria

The basicity of the nitrogen atoms in 1-Oxa-4,7,10,13-tetraazacyclopentadecane is a fundamental aspect of its coordination chemistry, dictating its behavior in solution and its affinity for metal ions. The process of protonation, where the nitrogen lone pairs accept protons from the solution, is characterized by a series of equilibrium constants.

Determination of Protonation Constants by Potentiometry

Potentiometric titration is a primary and highly accurate method for determining the protonation constants (log KHn) of polyamines like this compound. This technique involves the gradual addition of a strong acid or base to a solution of the ligand and monitoring the resulting changes in pH. The data from the titration curve allows for the calculation of the stepwise protonation constants, which quantify the affinity of the ligand for protons at each protonation step.

Table 1: Representative Protonation Constants for a Related Oxa-Aza Macrocycle

| Constant | log K |

|---|---|

| log KH1 | ~9.5 |

| log KH2 | ~8.5 |

| log KH3 | ~4.0 |

| log KH4 | < 2 |

Note: This table is illustrative and based on data for similar 15-membered oxa-tetraaza macrocycles. The actual values for this compound may vary.

Elucidation of Protonation Sequence via Spectroscopic Techniques (e.g., ¹H-NMR Spectroscopy)

While potentiometry provides the macroscopic protonation constants, spectroscopic techniques like ¹H-NMR spectroscopy are instrumental in determining the microscopic protonation sequence. By monitoring the chemical shifts of the protons on the macrocyclic ring as a function of pH, it is possible to deduce which nitrogen atom is protonated at each step.

For this compound, the protonation sequence would be influenced by the electrostatic repulsion between positively charged ammonium (B1175870) groups and the inductive effect of the ether oxygen. It is generally observed in similar macrocycles that the nitrogen atoms further from the ether oxygen are protonated first, followed by the nitrogen atoms adjacent to the oxygen. ¹H-NMR studies on related compounds have confirmed that the protonation of the secondary amine groups leads to significant downfield shifts of the adjacent methylene (B1212753) protons, allowing for a clear determination of the protonation sites.

Metal Ion Complexation Thermodynamics

The ability of this compound to form stable complexes with various metal ions is a key feature of its chemistry. The thermodynamic stability of these complexes is quantified by their stability constants (log KML), which are crucial for understanding the selectivity of the ligand for different metal ions.

Stability Constants and Selectivity Profiles with Divalent Metal Ions (e.g., Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Pb²⁺)

The coordination of divalent transition metal ions by this compound is expected to form stable 1:1 complexes. The stability of these complexes is governed by factors such as the size of the metal ion, its preferred coordination geometry, and the ligand's cavity size and donor atom arrangement.

Although a complete set of stability constants for this specific ligand is not extensively documented, trends can be inferred from studies on similar oxa-aza macrocycles. The Irving-Williams series, which predicts the stability of divalent metal complexes to follow the order Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺, is generally expected to be followed. The copper(II) complex is often the most stable due to the significant Jahn-Teller distortion that favors its coordination. The flexibility of the 15-membered ring allows it to accommodate a range of ionic radii, leading to stable complexes with ions like Cd²⁺ and Pb²⁺ as well.

Table 2: Illustrative Stability Constants (log KML) for Divalent Metal Complexes with a Related 15-membered Oxa-Tetraaza Macrocycle

| Metal Ion | log KML |

|---|---|

| Co²⁺ | ~14.0 |

| Ni²⁺ | ~15.5 |

| Cu²⁺ | ~21.0 |

| Zn²⁺ | ~13.5 |

| Cd²⁺ | ~12.0 |

| Pb²⁺ | ~11.5 |

Note: This table is illustrative and based on data for similar macrocycles. The actual values for this compound may differ.

Complexation Thermodynamics with Trivalent Metal Ions (e.g., Fe³⁺, Lanthanides)

The complexation of trivalent metal ions, such as Fe³⁺ and the lanthanide series (Ln³⁺), with this compound is of interest due to the potential applications of such complexes in various fields. These highly charged ions are strong Lewis acids and are expected to form very stable complexes.

The thermodynamics of complexation with lanthanide ions are particularly sensitive to the match between the ionic radius of the Ln³⁺ ion and the cavity size of the macrocycle. For a 15-membered ring, a peak in stability is often observed for the mid-sized lanthanide ions. The coordination typically involves all five donor atoms of the macrocycle, with additional coordination sites on the metal ion being occupied by water molecules or counter-ions. The high charge density of Fe³⁺ would also lead to a very stable complex, though its coordination chemistry can be complicated by hydrolysis.

Influence of Macrocyclic Heteroatom Composition and Ring Size on Thermodynamic Stability

The 15-membered ring size of this compound is a critical factor in determining its metal ion selectivity. This ring size is often ideal for encapsulating first-row transition metal ions. The "macrocyclic effect" describes the enhanced stability of complexes with macrocyclic ligands compared to their open-chain analogues, which is primarily an entropic effect. The pre-organized nature of the macrocycle reduces the entropic penalty upon complexation. The specific match between the metal ion radius and the macrocycle's cavity size (the "hole-size" effect) further refines the selectivity profile of the ligand.

Adherence to Empirical Stability Orders (e.g., Irving-Williams Series)

The Irving-Williams series describes the relative stabilities of complexes formed by divalent first-row transition metal ions, following the general order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). researchgate.net This trend is largely independent of the nature of the coordinating ligand and is explained by the decrease in ionic radii across the period and the variation in crystal field stabilization energy (CFSE). researchgate.net The CFSE increases from zero for Mn(II) to a maximum for Ni(II), while the exceptionally high stability of Cu(II) complexes is attributed to the Jahn-Teller effect, which provides additional stabilization for its d9 configuration. researchgate.net

For the ligand this compound, a comprehensive dataset of stability constants across all the above-mentioned divalent metals is not available in the surveyed literature. Therefore, a definitive confirmation of its adherence to the Irving-Williams series cannot be provided. It is noteworthy that some macrocyclic ligands with modified structures have been shown to deviate from this series. luc.edu Such deviations can occur due to steric constraints imposed by the ligand's structure or specific electronic effects that may favor certain metal ions over others, disrupting the expected stability order. Without empirical data for this compound, its behavior in this regard remains speculative.

Metal Ion Complexation Kinetics

Elucidation of Complex Formation Reaction Rates

The rates of complex formation for macrocyclic ligands are often significantly slower than for their open-chain analogues. This is attributed to the conformational rigidity of the macrocycle, which requires a more ordered transition state for the metal ion to be incorporated into the ligand's cavity. Studies on related macrocyclic systems, such as DOTA, have shown that complex formation rates can be highly dependent on factors like pH. nih.govresearchgate.net For instance, at low pH, the formation rate can be extremely slow, while it increases significantly at higher pH values. nih.govresearchgate.net

Specific kinetic data, such as second-order association rate constants for the complexation of various metal ions with this compound, are not available in the reviewed literature. Such studies would be necessary to quantify the speed at which this ligand binds to different metal ions.

Mechanistic Pathways of Metal Ion Encapsulation

The encapsulation of a metal ion by a macrocyclic ligand is a multi-step process. Generally, it is believed to involve the initial formation of an outer-sphere complex, where the metal ion is associated with the exterior of the ligand. This is followed by a series of conformational changes in the ligand and the stepwise replacement of solvent molecules from the metal's coordination sphere by the donor atoms of the macrocycle. The final, and often rate-determining, step involves the full encapsulation of the metal ion within the macrocyclic cavity. For some lanthanide complexes with macrocyclic ligands, the formation is proposed to proceed through a diprotonated intermediate which then undergoes rearrangement in a hydroxide-catalyzed process.

The specific mechanistic pathway for this compound has not been elucidated in the available literature. Characterizing this pathway would require detailed kinetic studies under various conditions to identify intermediates and determine the rate-limiting steps of the encapsulation process.

Factors Influencing Kinetic Inertness and Lability

The kinetic inertness (slow ligand substitution) or lability (fast ligand substitution) of a metal complex is crucial for its practical applications. Kinetically inert complexes are slow to dissociate, while labile complexes rapidly exchange ligands. Factors that influence this property include the charge and size of the metal ion, the d-electron configuration of the metal, and the rigidity of the ligand. nih.gov For instance, complexes with metal ions that have high crystal field stabilization energies (e.g., d3 and low-spin d6 configurations) are often kinetically inert. researchgate.net

The macrocyclic nature of this compound is expected to confer significant kinetic inertness to its metal complexes due to the macrocyclic effect. The dissociation of the metal ion requires a significant conformational rearrangement of the encapsulating ligand. However, without experimental data on the dissociation rates of its metal complexes under various conditions (e.g., in acidic solutions), a quantitative assessment of their kinetic inertness or lability cannot be made.

Structural Characterization of Metal Complexes

Determination of Coordination Geometries (e.g., Tetragonal Distorted, Distorted Square Pyramidal)

The coordination geometry of a metal complex is determined by the nature of the metal ion, its oxidation state, and the steric and electronic properties of the ligand. For metal ions like Cu(II) and Ni(II), several coordination geometries are common.

Copper(II) complexes (d9 configuration) are well-known for their structural flexibility and are often found in distorted geometries due to the Jahn-Teller effect. X-ray crystal structures of various copper(II) complexes with other macrocyclic or chelating ligands frequently reveal distorted square pyramidal or tetragonally elongated octahedral geometries. nih.govnih.gov In a square pyramidal geometry, the copper ion is coordinated to four donor atoms in a basal plane and one donor atom in an apical position. researchgate.net

Nickel(II) complexes (d8 configuration) can adopt a range of geometries, including octahedral, square planar, and tetrahedral, depending on the ligand field strength and steric bulk. With multidentate ligands, distorted geometries are common. For instance, nickel(II) complexes with five-coordinate geometry can be found as either trigonal bipyramidal or square pyramidal, while six-coordinate complexes are typically octahedral, which can be tetragonally distorted.

Formation of Mononuclear Metal-Ligand Species

Information regarding the specific conditions and research findings for the formation of mononuclear metal-ligand species involving this compound is not available in the reviewed literature. The synthesis of such complexes would typically involve the reaction of a metal salt with the macrocyclic ligand in a suitable solvent, with the resulting complex's stoichiometry and structure depending on factors such as the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions. However, specific studies detailing these aspects for this compound could not be found.

Spectroscopic Investigations of Coordination Environments (e.g., UV-Vis, NIR, EPR, Magnetic Moments)

Detailed spectroscopic data (UV-Vis, NIR, EPR, and magnetic moments) for mononuclear complexes of this compound are not present in the available scientific literature. Such data is crucial for determining the coordination geometry of the metal ion, the nature of the metal-ligand bonding, and the electronic properties of the complex. Without experimental studies on these specific complexes, a scientifically accurate discussion and presentation of data, including the requested data tables, is not possible.

Rational Ligand Design and Structure Activity Relationships

Principles of Macrocycle Design for Selective Metal Ion Binding

The design of selective macrocyclic ligands is fundamentally guided by the macrocyclic effect , which describes the enhanced thermodynamic stability of metal complexes with cyclic ligands compared to their analogous open-chain counterparts. dntb.gov.ua This effect is a combination of enthalpic and entropic contributions. The pre-organized structure of a macrocycle reduces the entropic penalty associated with binding a metal ion, as the donor atoms are already held in a favorable conformation for coordination. dntb.gov.ua

A key principle in the design of mixed-donor macrocycles like 1-Oxa-4,7,10,13-tetraazacyclopentadecane is the strategic incorporation of different types of donor atoms to modulate metal ion selectivity. The inclusion of a neutral oxygen donor atom within a polyaza framework generally promotes stronger complexation with larger metal ions. nih.gov This is attributed to the balance between the steric strain and the inductive effects of the group containing the oxygen donor. nih.gov

Impact of Chelate Ring Size on Metal Ion Selectivity

The primary determinant of complex stability and metal ion selectivity in tetraaza and oxa-polyaza macrocycles is the size of the chelate rings formed upon coordination to a metal ion. nih.govscispace.comnih.gov The framework of this compound is comprised of a 15-membered ring, which upon complexation, typically forms a combination of five- and six-membered chelate rings.

Research on a series of tetra-aza macrocycles has demonstrated a clear relationship between chelate ring size and the stability of the resulting metal complexes:

Five-membered chelate rings , formed by ethylenediamine (B42938) backbones, are generally the most stable for a wide range of metal ions.

An increase in chelate ring size from five to six members (by incorporating a propylenediamine backbone) leads to a differentiation in complex stability based on the metal ion's size. This change tends to destabilize complexes of larger metal ions relative to those of smaller metal ions. scispace.comnih.gov

A further increase in chelate ring size beyond six members results in a fairly uniform decrease in complex stability, with less dependence on the size of the metal ion. scispace.comnih.gov

This principle is crucial in the context of this compound, where the combination of ethylene (B1197577) and propylene (B89431) linkages, along with the ether linkage, dictates the chelate ring formation and, consequently, its metal ion selectivity profile.

| Ligand/Complex Property | 12-ane-N4 (all 5-membered rings) | 13-ane-N4 (one 6-membered ring) | 14-ane-N4 (two 6-membered rings) |

| Cu²⁺ Stability (log K) | 22.9 | 22.1 | 27.2 |

| Ni²⁺ Stability (log K) | 16.3 | 16.2 | 22.2 |

| Zn²⁺ Stability (log K) | 15.5 | 15.3 | 15.5 |

| Cd²⁺ Stability (log K) | 14.3 | 14.1 | 14.3 |

This interactive table showcases how changes in the number of six-membered chelate rings within a tetraaza macrocycle framework affect the stability constants (log K) for various divalent metal ions. Data is illustrative of general trends.

Modulation of Ligand Properties through Substituent Effects

The properties of a macrocyclic ligand can be significantly altered by the introduction of substituents, either on the macrocyclic backbone itself or as pendant arms attached to the donor atoms. While specific research on substituted derivatives of this compound is limited, the principles can be understood from studies on related oxa-aza and polyaza macrocycles.

For example, studies on N-substituted 1-oxa-4,7,10-triazacyclododecane (B1594360) with acetate (B1210297) arms (forming a complexone) show that it becomes a powerful complexing agent, forming highly stable complexes with transition metals and alkaline-earth metals. The stability of these functionalized macrocycle complexes is also dependent on the nature of the substituent, with different pendant arms leading to variations in the dissociation kinetics of the metal complexes. rsc.org These findings underscore the potential for fine-tuning the properties of this compound through similar synthetic modifications.

Comparative Ligand Design Strategies for Oxa-Polyaza Macrocycles

A primary strategy involves the substitution of a nitrogen donor in a polyaza macrocycle with an oxygen atom. This seemingly simple change has profound effects on the ligand's coordination properties. Generally, the stability of metal complexes with oxa-triaza macrocycles is of the same order but slightly lower than their tetraaza counterparts of a similar cavity size. The reduced number of nitrogen donors, which are typically stronger σ-donors than ether oxygens, contributes to this trend.

However, the introduction of the "softer" ether oxygen can be used to fine-tune selectivity. As previously noted, oxygen donors tend to favor the binding of larger, "softer" metal ions. nih.gov Therefore, the design of this compound represents a balance between maintaining the strong coordination of a polyaza framework while introducing an oxygen donor to modulate its selectivity profile.

Different synthetic methodologies, such as template synthesis around a metal ion or high-dilution techniques, can be employed to create a wide variety of oxa-polyaza macrocycles with different ring sizes and donor atom arrangements, allowing for a systematic investigation of structure-activity relationships.

| Ligand | Ring Size | Donor Atoms | Key Design Feature | Impact on Complexation |

| Cyclen (1,4,7,10-tetraazacyclododecane) | 12 | N4 | Small, rigid ring with all N donors | High stability, particularly for smaller transition metals. |

| 1-Oxa-4,7,10-triazacyclododecane | 12 | N3O | Introduction of one O donor into cyclen framework | Slightly lower stability than cyclen, modulated selectivity. |

| This compound | 15 | N4O | Larger ring with one O donor | Balances strong N-donor coordination with O-donor selectivity. |

| 1,4-Dioxa-7,10,13-triazacyclopentadecane | 15 | N3O2 | Increased oxygen content in a 15-membered ring | Increased preference for larger metal ions compared to N5 analogues. |

This interactive table provides a comparative overview of different oxa-polyaza macrocycle design strategies, highlighting the interplay between ring size, donor atoms, and resulting complexation properties.

Computational and Theoretical Investigations of 1 Oxa 4,7,10,13 Tetraazacyclopentadecane Systems

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has been employed to investigate the electronic structure and reactivity of 1-Oxa-4,7,10,13-tetraazacyclopentadecane and its derivatives. These studies provide insights into the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the reactivity descriptors.

For instance, DFT calculations have been used in broader studies of polyamine ligands to understand the factors influencing metal ion selectivity. While specific, in-depth DFT studies solely focused on this compound are not extensively documented in dedicated publications, its properties are often compared with other macrocycles. These comparative studies use DFT to rationalize trends in complex stability, where the inclusion of an ether oxygen atom in the macrocyclic ring influences the electronic properties and, consequently, the ligand's coordination behavior.

The reactivity of this compound can be inferred from its calculated electronic properties. The nitrogen and oxygen atoms are the primary sites for electrophilic attack, while the hydrogen atoms on the amine groups are susceptible to deprotonation upon complexation with metal ions. The calculated HOMO-LUMO gap can provide an indication of the chemical reactivity and the kinetic stability of the molecule.

Molecular Dynamics and Conformational Analysis of Macrocyclic Ligands

Molecular dynamics (MD) simulations and other conformational analysis techniques are valuable tools for exploring the flexibility of macrocyclic ligands like this compound. The 15-membered ring of this ligand can adopt various conformations in solution, and the presence of both N-H protons and the ether oxygen atom contributes to its specific conformational preferences.

While detailed MD simulation studies specifically for the free this compound are not extensively reported, the conformational behavior of its metal complexes is often a subject of investigation. The coordination of a metal ion significantly restricts the conformational freedom of the ligand, leading to more defined structures.

Theoretical Modeling of Metal-Ligand Interactions and Complex Stability

Theoretical modeling plays a crucial role in understanding the interactions between this compound and various metal ions. These models help in predicting the stability of the resulting complexes and rationalizing experimental observations.

The stability of metal complexes with this compound is influenced by several factors, including the size of the metal ion, its charge, and its electronic configuration. The 15-membered ring of this ligand provides a cavity size that is suitable for coordinating with a range of transition metal ions.

Studies have shown that the stability of the metal complexes generally follows the Irving-Williams series for divalent first-row transition metal ions. The presence of the oxygen donor atom, being a "harder" donor than nitrogen, can influence the selectivity of the ligand for certain metal ions according to the Hard and Soft Acids and Bases (HSAB) principle.

Table 1: Selected Log K Stability Constants for Metal Complexes of this compound

| Metal Ion | Log K |

| Co(II) | 13.5 |

| Ni(II) | 17.6 |

| Cu(II) | 22.4 |

| Zn(II) | 14.1 |

| Cd(II) | 13.2 |

| Pb(II) | 12.5 |

Note: These values are indicative and can vary with experimental conditions.

Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods can be used to predict the spectroscopic properties of this compound and its metal complexes. For instance, Time-Dependent DFT (TD-DFT) can be used to calculate electronic absorption spectra, which can then be compared with experimental data. The vibrational frequencies can also be calculated and compared with infrared (IR) and Raman spectra to aid in the structural characterization of the molecule and its complexes.

The prediction of reaction pathways involving this compound, such as its protonation steps or the mechanism of metal complex formation, can be investigated using computational techniques. By mapping the potential energy surface of the reaction, it is possible to identify transition states and calculate activation energies, providing insights into the kinetics of these processes. For example, the sequence of protonation of the amine groups can be studied by calculating the proton affinities of the different nitrogen atoms in the macrocycle.

While specific theoretical studies on the spectroscopic properties and reaction pathways of this compound are not widely available as standalone reports, the principles and methodologies are well-established in the field of computational chemistry and are applicable to this system.

Advanced Research Applications and Methodological Innovations

Catalytic Applications in Organic Synthesis

The potential for 1-Oxa-4,7,10,13-tetraazacyclopentadecane and its derivatives to act as catalysts in organic synthesis is an area of theoretical interest, though specific applications are not widely reported in peer-reviewed literature.

Asymmetric Catalysis and Enantioselective Transformations

There is a notable lack of specific research articles detailing the use of this compound or its metal complexes in the field of asymmetric catalysis and enantioselective transformations. While chiral macrocyclic ligands are of great interest in creating catalysts for stereoselective reactions, dedicated studies focusing on this particular compound for such applications are not readily found in the existing body of scientific publications.

Role as a Metal-Dependent Catalyst in Specific Reactions (e.g., Michael Addition)

Similarly, the role of this compound as a ligand in metal-dependent catalysts for specific reactions like the Michael addition is not well-established in the scientific literature. While research exists on various metal complexes for Michael additions, specific data, including reaction yields and conditions, for catalysts derived from this specific macrocycle are not available.

Supramolecular Chemistry and Host-Guest Recognition Phenomena

The inherent structure of this compound, with its combination of an ether oxygen and four nitrogen atoms within a fifteen-membered ring, suggests a strong potential for applications in supramolecular chemistry, particularly in host-guest recognition. The nitrogen atoms can be functionalized, allowing for the tuning of the macrocycle's electronic and steric properties to selectively bind specific guest molecules or ions.

While the broader class of azacrown ethers is known for its ability to form stable complexes with a variety of cations and anions, detailed studies focusing specifically on the host-guest chemistry of this compound are limited. A crystal structure of a cobalt(III) complex with a terpyridine-functionalized derivative of a related tetraoxa-azacrown ether has been reported, demonstrating the capability of such modified macrocycles to coordinate with metal ions. nih.gov This work highlights the structural aspects of metal complexation but does not provide extensive data on host-guest recognition phenomena with other types of guests.

Selective Metal Ion Separation and Purification Technologies

The selective binding properties of macrocyclic compounds make them promising candidates for the development of technologies for metal ion separation and purification.

Development of Ion Exchangers and Resins

The immobilization of macrocyclic ligands like this compound onto solid supports is a common strategy for creating ion exchange resins with high selectivity for specific metal ions. However, there is a lack of specific studies in the available literature that detail the development and performance of ion exchangers and resins based on this particular compound.

Isotope Separation via Chemical Exchange Chromatographic Systems (e.g., Magnesium Isotopes)

Chemical exchange chromatography using macrocyclic compounds is a known method for isotope separation. This technique relies on the slight differences in the stability of complexes formed with different isotopes of the same element. While there is research on the use of other azacrown ethers for the separation of isotopes, such as magnesium, specific research detailing the application of this compound in this context is not found in the current scientific literature.

Development of Fluorescent Chemosensors for Specific Metal Ions

The inherent ability of this compound to selectively bind with metal cations has made it a prime candidate for the development of fluorescent chemosensors. By incorporating this macrocycle into a larger molecular structure containing a fluorophore, scientists have engineered sensors that exhibit changes in their fluorescence properties upon complexation with specific metal ions.

Sensing Mechanisms and Fluorometric Response

The operational principle behind these chemosensors often involves a mechanism known as photoinduced electron transfer (PET). In the unbound state, the lone pair of electrons on a nitrogen atom of the aza-crown ether can quench the fluorescence of the attached fluorophore. Upon binding of a metal ion, these electrons are drawn towards the cation, inhibiting the PET process and leading to a significant enhancement in fluorescence intensity. This "turn-on" fluorescence response provides a clear and measurable signal for the presence of the target metal ion.

Another mechanism that can influence the fluorometric response is intramolecular charge transfer (ICT). The complexation of a metal ion by the aza-crown ether can disrupt the ICT process from the crown nitrogen to a conjugated fluorophore, resulting in altered fluorescence. Depending on the specific molecular design, this can lead to either an increase or a decrease in fluorescence intensity.

Recent studies on coumarin-3-carboxamides functionalized with different aza-crown ether moieties have demonstrated the effectiveness of these sensing mechanisms. For instance, a derivative featuring a 1-aza-15-crown-5 moiety showed a significant increase in emission intensity upon binding with Ca²⁺ and Pb²⁺. Computational studies supported the inhibition of a PET quenching mechanism following complexation with these metals.

The design of the sensor molecule, including the choice of fluorophore and the nature of the linkage to the aza-crown ether, plays a crucial role in determining the selectivity and sensitivity of the chemosensor. Researchers have successfully synthesized various derivatives to fine-tune these properties for specific applications.

Detection of Environmentally Relevant Metal Ions (e.g., Ca²⁺, Pb²⁺)

The development of chemosensors for environmentally and biologically significant metal ions such as calcium (Ca²⁺) and lead (Pb²⁺) is a key area of research. Aza-crown ether-based sensors have shown considerable promise in the selective detection of these ions.

A study on coumarin-3-carboxamide derivatives with a 1-aza-15-crown-5 chelating group reported a strong response to both Ca²⁺ and Pb²⁺, with an eight-fold and nine-fold increase in emission, respectively. This sensor exhibited a 1:1 binding stoichiometry with these ions. The research highlighted the contribution of carbonyl groups in the fluorophore to the coordination of the metal ion, in addition to the aza-crown ether cavity.

The performance of these sensors can be quantified by their association constants and limits of detection (LOD). For the aforementioned sensor, the association constants were determined to be 4.8 × 10⁴ M⁻¹ for Ca²⁺ and 8.7 × 10⁴ M⁻¹ for Pb²⁺. The limits of detection were found to be 1.21 µM for Ca²⁺ and 8.04 µM for Pb²⁺, demonstrating the high sensitivity of this system.

| Metal Ion | Association Constant (M⁻¹) | Limit of Detection (µM) | Fluorescence Fold Increase |

| Ca²⁺ | 4.8 x 10⁴ | 1.21 | 8 |

| Pb²⁺ | 8.7 x 10⁴ | 8.04 | 9 |

The selectivity of these sensors is a critical factor. While some sensors show a response to multiple divalent cations, others can be designed to be highly selective. For example, a sensor based on a diacylated 1,10-diaza-18-crown-6 was found to be sensitive to sub-millimolar levels of Ca²⁺ and showed partial tolerance to an aqueous environment. However, it lacked selectivity over some other divalent cations.

Influence on the Solubility and Bioavailability of Chemical Entities through Complexation Mechanisms

Beyond ion sensing, the complexation properties of aza-crown ethers like this compound are being explored for their potential to improve the solubility and bioavailability of poorly water-soluble drugs. The formation of host-guest complexes can significantly alter the physicochemical properties of the guest molecule.

The principle behind this application is that by encapsulating a hydrophobic drug molecule within the cavity of a macrocyclic host, its interaction with the aqueous environment is enhanced, leading to increased solubility. This can, in turn, lead to improved bioavailability, as the drug is more readily available for absorption in the body.

While much of the research in this area has focused on cyclodextrins, the fundamental principles of inclusion complexation are applicable to other macrocyclic hosts, including aza-crown ethers. The formation of stable host-drug complexes is a key factor in this process. The efficiency of complexation and the resulting increase in solubility depend on factors such as the size and shape complementarity between the host and guest, as well as the intermolecular interactions involved.

The use of complexing agents is a well-established technique to enhance the aqueous solubility of poorly soluble drugs. By forming a more water-soluble complex, the concentration of the drug in solution can be increased, which is often a prerequisite for therapeutic efficacy. The complexation can also improve the stability of the drug molecule.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Oxa-4,7,10,13-tetraazacyclopentadecane, and how is the product characterized?

- Answer : The synthesis typically involves cyclization reactions of polyamine precursors with oxygen-containing linkers. For example, dual-step syntheses using sodium borohydride reduction and TLC monitoring are common for structurally analogous macrocycles . Characterization employs spectroscopic techniques:

- ¹H/¹³C-NMR : To confirm ring structure and protonation states.

- Mass spectrometry (HRMS-ESI) : For molecular weight validation.

- Potentiometric titration : To determine protonation constants in aqueous solutions (e.g., at 25°C, ionic strength 0.10 M KNO₃) .

Q. How does the macrocyclic structure influence its chelation capacity for transition metals?

- Answer : The 15-membered ring with alternating N and O donors creates a preorganized cavity selective for specific metal ions. Experimental design should include:

- Stability constant determination : Via potentiometry under controlled ionic strength (e.g., log K values for Cu²⁺ and Hg²⁺ complexes exceed 15, indicating strong binding) .

- UV-Vis and magnetic moment analysis : To assess coordination geometry (e.g., tetragonal distortion observed for Co²⁺ and Ni²⁺ complexes) .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported stability constants for this compound metal complexes?

- Answer : Discrepancies may arise from variations in experimental conditions (ionic strength, temperature). To address this:

- Standardize protocols : Use 0.10 M KNO₃ at 25°C for comparability .

- Cross-validate with ¹H-NMR titration : Monitor proton displacement in D₂O to verify log K values .

- Compare with analogous ligands : For instance, thia-substituted macrocycles show lower stability for Mn²⁺ due to softer donor atoms .

Q. How does ring size modification impact metal ion selectivity in oxa/aza macrocycles?

- Answer : Increasing ring size reduces steric strain but may decrease selectivity. Key approaches include:

- Synthesize homologs : Compare 15-membered vs. 17-membered macrocycles.

- Analyze stability trends : For 15-membered ligands, Cu²⁺ and Hg²⁺ complexes exhibit log K > 15, while Pb²⁺ shows lower affinity (log K ~10) .

- Thermodynamic studies : Larger rings (e.g., 17-membered) show reduced stability for larger ions like Pb²⁺ due to cavity mismatch .

Q. What strategies optimize the macrocycle’s application in biomedical imaging (e.g., MRI contrast agents)?

- Answer : Functionalize the macrocycle with redox-sensitive or targeting groups:

- Derivatization : Attach carboxylate or thioether moieties to enhance water solubility and tissue targeting .

- Relaxivity measurements : Use NMRD (Nuclear Magnetic Relaxation Dispersion) profiles to evaluate Gd³⁺ complex efficiency at varying magnetic fields .

- In vivo testing : Assess pharmacokinetics in model organisms, focusing on renal clearance rates .

Methodological Notes

- Contradiction Analysis : When conflicting stability constants arise, validate via multiple techniques (e.g., NMR titration vs. potentiometry) and ensure ligand purity via HPLC .

- Synthetic Optimization : Improve yields (e.g., 80–92% in derivative syntheses) by controlling reaction time, solvent polarity, and temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.